Physicochemical Differentiation: Higher Molecular Weight and Estimated Lipophilicity vs. 4‑Methoxyphenoxy Analog
The target compound carries a 2,4‑dichlorophenoxy substituent at position 5, replacing the 4‑methoxyphenoxy group of the closest commercially available analog (CAS 477853‑49‑9). This substitution increases the molecular weight from 447.3 to 486.15 g mol⁻¹ (+38.85 Da) and introduces two additional halogen atoms, which collectively raise the calculated octanol‑water partition coefficient (XLogP3‑type estimate) by approximately 0.7 log units . The enhanced lipophilicity and altered electron density are expected to increase passive membrane permeability and modify cytochrome P450 oxidative susceptibility relative to the mono‑methoxy comparator [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 486.15 g mol⁻¹; calculated logP ≈ 5.5 (estimated by atom‑based method) |
| Comparator Or Baseline | 3-(4‑Bromophenyl)-5-(4‑methoxyphenoxy)-[1,2,4]triazolo[4,3‑c]quinazoline (CAS 477853‑49‑9): MW = 447.3 g mol⁻¹; estimated logP ≈ 4.8 |
| Quantified Difference | ΔMW = +38.85 g mol⁻¹; ΔlogP ≈ +0.7 |
| Conditions | Calculated values derived from the fully atomistic chemical structure using standard fragment‑based estimation; experimental logP not reported. |
Why This Matters
The higher logP and molecular weight shift the compound into a distinct physicochemical space, which directly affects solubility, formulation strategy, and passive cellular permeability, making it suitable for assay formats where the methoxyphenoxy analog would be suboptimal.
- [1] Azab, A. E., et al. (2022) New [1,2,4]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation. Arch. Pharm. (Weinheim), 355, e2200092. DOI: 10.1002/ardp.202200092. (Class-level ADMET and lipophilicity discussion). View Source
